molecular formula C29H23F6N5O3 B605675 Atogepant CAS No. 1374248-81-3

Atogepant

Cat. No. B605675
CAS RN: 1374248-81-3
M. Wt: 603.5254
InChI Key: QIVUCLWGARAQIO-OLIXTKCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atogepant, sold under the brand names Qulipta and Aquipta, is a medication used to prevent migraines . It is a gepant, an orally active calcitonin gene-related peptide receptor antagonist . The most common side effects include nausea, constipation, tiredness, somnolence (sleepiness), decreased appetite, and decreased weight .


Synthesis Analysis

Atogepant was synthesized from the late-stage amide coupling of two highly complex fragments: Carboxylic Acid Fragment and Spirocyclic Motif Fragment . The specific synthesis steps are not detailed in the available sources.


Chemical Reactions Analysis

Atogepant is neither an inhibitor of CYP3A4, uridine diphosphate glucuronosyltransferase 1A1, and other CYPs nor an inducer of CYP1A2, CYP2B6, and P-glycoprotein; hence, the risk of drug-drug interactions (DDIs) is low . Pharmacokinetic parameters were used to evaluate interactions between atogepant and acetaminophen, and between atogepant and naproxen administered to healthy adults .

Scientific Research Applications

Preventive Treatment of Migraine

  • Atogepant as a Migraine Preventive Treatment : Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, is effective in reducing the number of migraine days per month. In a study by Ailani et al. (2021), atogepant demonstrated significant reduction in migraine frequency over a 12-week period compared to placebo.

  • Effectiveness Over Time : Schwedt et al. (2021) found that atogepant showed benefits as early as the first day after treatment initiation, with sustained efficacy over each 4-week interval during a 12-week treatment period. This indicates a rapid onset of action and continued effectiveness for migraine prevention (Schwedt et al., 2021).

  • Long-term Safety and Tolerability : A study by Ashina et al. (2021) assessing atogepant over a 1-year period found it to be safe and well-tolerated, with no significant safety concerns identified (Ashina et al., 2021).

Pharmacokinetics and Interaction Studies

  • Pharmacokinetics in Various Populations : Atogepant's pharmacokinetics were studied in adults with varying degrees of hepatic impairment. Boinpally et al. (2021) reported that atogepant was safe and exhibited no clinically relevant changes in pharmacokinetics among participants with different levels of hepatic impairment (Boinpally et al., 2021).

  • Interaction with Oral Contraceptives : A study by Ankrom et al. (2020) showed that atogepant had no clinically relevant effects on the pharmacokinetics of an ethinyl estradiol/levonorgestrel oral contraceptive, indicating its safe use alongside common contraceptives (Ankrom et al., 2020).

  • Cardiac Safety Profile : Research by Boinpally et al. (2021) on the cardiac repolarization effect of atogepant showed that even a supratherapeutic dose did not impact cardiac repolarization in healthy adults, suggesting a good cardiac safety profile (Boinpally et al., 2021).

  • Drug-Drug Interaction Study : Boinpally et al. (2021) evaluated potential pharmacokinetic drug–drug interactions of atogepant with acetaminophen or naproxen. The study concluded that co-administration was safe and well tolerated, with no significant interactions observed (Boinpally et al., 2021).

Mechanisms and Pharmacological Properties

  • Mechanism of Action in Migraine : Strassman et al. (2022) investigated the mechanism of action of atogepant, finding that it attenuates the activation of mechanosensitive meningeal nociceptors following cortical spreading depression. This suggests a specific action mechanism in the prevention of migraines (Strassman et al., 2022).

  • Effect on Intracranial Arteries : Rubio-Beltrán et al. (2020) studied the effects of atogepant on human isolated middle meningeal, cerebral, and coronary arteries. They found that atogepant differentially inhibits CGRP-induced vasodilation in these arteries and is devoid of vasoconstrictive properties, underlining its suitability for migraine treatment without cardiovascular risks (Rubio-Beltrán et al., 2020).

Mechanism of Action

Atogepant is an antagonist of the calcitonin gene-related peptide receptor . It competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain .

Safety and Hazards

Atogepant should be handled with care to avoid inhalation and contact with eyes and skin . The most common adverse events were constipation (6.9 to 7.7% across atogepant doses) and nausea (4.4 to 6.1% across atogepant doses) . Serious adverse events included one case each of asthma and optic neuritis in the 10-mg atogepant group .

properties

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUCLWGARAQIO-OLIXTKCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F6N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337079
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Atogepant

CAS RN

1374248-81-3
Record name Atogepant [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atogepant
Reactant of Route 2
Reactant of Route 2
Atogepant
Reactant of Route 3
Atogepant
Reactant of Route 4
Reactant of Route 4
Atogepant
Reactant of Route 5
Reactant of Route 5
Atogepant
Reactant of Route 6
Reactant of Route 6
Atogepant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.